molecular formula C11H14O3 B11904664 Methyl 2-(3-hydroxyphenyl)butanoate

Methyl 2-(3-hydroxyphenyl)butanoate

Cat. No.: B11904664
M. Wt: 194.23 g/mol
InChI Key: NHIPVILCTAZSMN-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a butanoate chain with a hydroxyphenyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-hydroxyphenyl)butanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxyphenyl)butanoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl butanoate moiety, which can then interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar ester structure but lacks the hydroxyphenyl group.

    Ethyl acetate: Another ester with a simpler structure and different applications.

    Methyl formate: A smaller ester with different chemical properties.

Uniqueness

Methyl 2-(3-hydroxyphenyl)butanoate is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenyl)butanoate

InChI

InChI=1S/C11H14O3/c1-3-10(11(13)14-2)8-5-4-6-9(12)7-8/h4-7,10,12H,3H2,1-2H3

InChI Key

NHIPVILCTAZSMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(=O)OC

Origin of Product

United States

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